molecular formula C16H21ClN2O2 B2694505 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide CAS No. 2411220-98-7

2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide

Cat. No. B2694505
CAS RN: 2411220-98-7
M. Wt: 308.81
InChI Key: VXLFKFULWRXWQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of appropriate starting materials, such as chlorinated propanoic acid derivatives and quinoline-based compounds, under specific conditions. Researchers have explored both classical and non-classical methods, including green chemistry approaches using environmentally friendly solvents and catalysts .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide consists of a quinoline ring system fused with a pyrimidinedione moiety. The presence of chlorine, fluorine, and other functional groups contributes to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Researchers have explored its reactivity and potential applications in drug discovery and agrochemicals .


Physical And Chemical Properties Analysis

  • Tautomeric Forms : Exhibits two equivalent tautomeric forms due to positive charges on nitrogen atoms

Safety and Hazards

  • Carcinogenic Potential : Classified as a suspected carcinogen (Carc.2)
  • Environmental Impact : Registered for preplant burndown and preemergence use in agronomic crops

Future Directions

: Saflufenacil PESTANAL, analytical standard : Overview on developed synthesis procedures of coumarin heterocycles : Substance Information - ECHA : Synthesis and therapeutic potential of imidazole containing compounds

properties

IUPAC Name

2-chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-11-7-8-13-5-3-4-6-14(13)19(11)15(20)9-10-18-16(21)12(2)17/h3-6,11-12H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFKFULWRXWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide

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